4-Fluoro-2-isopropoxy-1-nitrobenzene

Catalog No.
S761562
CAS No.
28987-46-4
M.F
C9H10FNO3
M. Wt
199.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-isopropoxy-1-nitrobenzene

CAS Number

28987-46-4

Product Name

4-Fluoro-2-isopropoxy-1-nitrobenzene

IUPAC Name

4-fluoro-1-nitro-2-propan-2-yloxybenzene

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

InChI

InChI=1S/C9H10FNO3/c1-6(2)14-9-5-7(10)3-4-8(9)11(12)13/h3-6H,1-2H3

InChI Key

SLRNETDLLJMLMR-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-]

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-]

4-Fluoro-2-isopropoxy-1-nitrobenzene is an organic compound with the molecular formula C₉H₁₀FNO₃ and a molecular weight of approximately 189.18 g/mol. This compound features a nitro group (-NO₂) and a fluorine atom (-F) attached to a benzene ring, along with an isopropoxy group (-O-CH(CH₃)₂). The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound is classified under organofluorine compounds, which are known for their diverse biological activities and chemical reactivity .

Typical of aromatic compounds. Notably, it can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge on the intermediate formed during the reaction. This reaction can be facilitated by using strong nucleophiles such as amines or alkoxides, leading to the formation of substituted products .

Additionally, 4-Fluoro-2-isopropoxy-1-nitrobenzene may also engage in electrophilic aromatic substitution reactions where electrophiles can attack the aromatic ring, particularly at positions ortho or para to the nitro group due to its activating effects .

Synthesis of 4-Fluoro-2-isopropoxy-1-nitrobenzene can be achieved through various methods:

  • Nucleophilic Substitution: Starting from 4-fluoro-1-nitrobenzene, an isopropyl alcohol can be reacted under acidic conditions to introduce the isopropoxy group.
  • Electrophilic Aromatic Substitution: The introduction of the nitro group can be performed using nitrating agents on the appropriate fluorinated aromatic substrate.

These methods highlight the versatility of synthetic approaches available for creating this compound while maintaining control over regioselectivity .

4-Fluoro-2-isopropoxy-1-nitrobenzene has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active molecules.
  • Agrochemicals: Due to its potential herbicidal or insecticidal properties derived from its chemical structure.
  • Research: Utilized in studies focused on organofluorine chemistry and its implications in medicinal chemistry.

The unique combination of functional groups allows for diverse applications across different industries .

Interaction studies involving 4-Fluoro-2-isopropoxy-1-nitrobenzene primarily focus on its reactivity with biological macromolecules. Investigations into its potential interactions with enzymes or receptors could reveal insights into its pharmacological properties. Additionally, studies assessing its toxicity and environmental impact are crucial for understanding its safety profile in various applications .

Several compounds share structural similarities with 4-Fluoro-2-isopropoxy-1-nitrobenzene, including:

Compound NameStructure FeaturesUnique Properties
4-Fluoro-1-nitrobenzeneNitro group at position 1Higher reactivity due to less steric hindrance
2-Isopropoxy-4-fluoronitrobenzeneIsopropoxy at position 2Different regioselectivity in reactions
4-Chloro-2-isopropoxy-1-nitrobenzeneChlorine instead of fluorineVaries in biological activity compared to fluorinated analogs

These compounds exhibit varying degrees of reactivity and biological activity based on their substituent groups and positions on the benzene ring. The uniqueness of 4-Fluoro-2-isopropoxy-1-nitrobenzene lies in its specific combination of a fluorine atom and an isopropoxy group adjacent to a nitro group, which may confer distinct properties not found in other similar compounds .

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Fluoro-2-isopropoxy-1-nitrobenzene

Dates

Modify: 2023-08-15

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